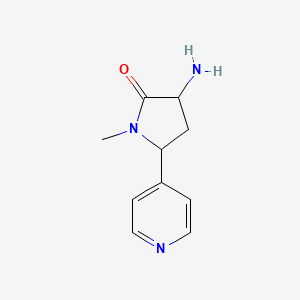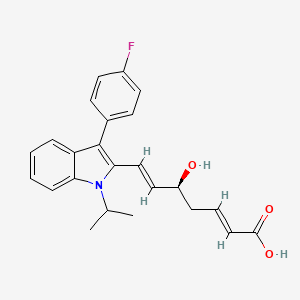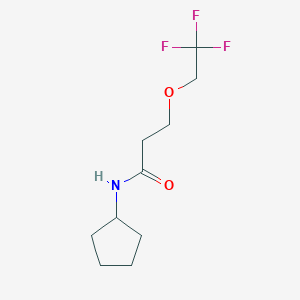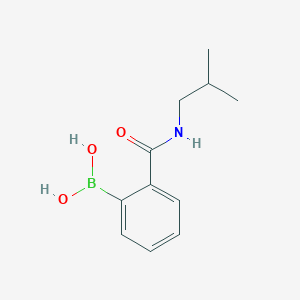![molecular formula C23H24FN7O4 B14887326 (R)-2-((6-(3-Aminopiperidin-1-yl)-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B14887326.png)
(R)-2-((6-(3-Aminopiperidin-1-yl)-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((6-(3-Aminopiperidin-1-yl)-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a bipyrimidinyl core, and a fluorobenzonitrile moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((6-(3-Aminopiperidin-1-yl)-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile typically involves multiple steps, including the formation of the piperidine ring, the bipyrimidinyl core, and the final coupling with the fluorobenzonitrile group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-((6-(3-Aminopiperidin-1-yl)-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
®-2-((6-(3-Aminopiperidin-1-yl)-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-((6-(3-Aminopiperidin-1-yl)-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-((6-(3-Aminopiperidin-1-yl)-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-chlorobenzonitrile
- ®-2-((6-(3-Aminopiperidin-1-yl)-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-bromobenzonitrile
Uniqueness
The uniqueness of ®-2-((6-(3-Aminopiperidin-1-yl)-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C23H24FN7O4 |
|---|---|
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
2-[[6-[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C23H24FN7O4/c1-27-21(33)10-19(30(22(27)34)12-15-8-16(24)6-5-14(15)11-25)31-18(9-20(32)28(2)23(31)35)29-7-3-4-17(26)13-29/h5-6,8-10,17H,3-4,7,12-13,26H2,1-2H3/t17-/m1/s1 |
Clave InChI |
CGCBEALVPGBGGN-QGZVFWFLSA-N |
SMILES isomérico |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3C(=CC(=O)N(C3=O)C)N4CCC[C@H](C4)N |
SMILES canónico |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3C(=CC(=O)N(C3=O)C)N4CCCC(C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)







![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)



